5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl ester functional group attached to the carboxylic acid moiety, making it an ester derivative of pyrazole. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methylpentyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Hydrolysis: 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid and ethanol.
Reduction: 5-(4-methylpentyl)-1H-pyrazole-3-carbinol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The ester group can also enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl butyrate: An ester with a similar structure, used in perfumes.
Uniqueness
5-(4-methylpentyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its pyrazole ring, which imparts specific chemical and biological properties not found in simpler esters. The presence of the pyrazole ring allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(4-methylpentyl)-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-16-12(15)11-8-10(13-14-11)7-5-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXFZGEWCHZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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